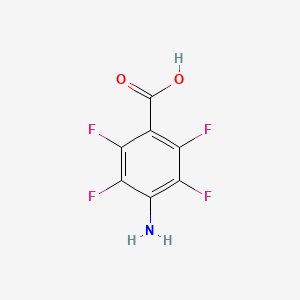

4-Amino-2,3,5,6-tetrafluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNSXWSOTDBWOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241465 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944-43-4 | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 944-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzoic acid

Introduction

4-Amino-2,3,5,6-tetrafluorobenzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a benzoic acid core tetra-substituted with fluorine atoms and an amino group, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and advanced polymers.[1] The presence of the electron-withdrawing fluorine atoms enhances the acidity of the carboxylic acid and influences the nucleophilicity of the amino group, while also offering sites for further chemical modification. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth procedural details, mechanistic insights, and practical considerations for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in research and development. The key data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₄NO₂ | [1] |

| Molecular Weight | 209.10 g/mol | [1] |

| Appearance | White to cream powder | [2] |

| Melting Point | 185-187 °C | [3] |

| Solubility | Insoluble in water; Soluble in methanol (25 mg/mL) | [4][5] |

| IUPAC Name | This compound | [2] |

| CAS Number | 944-43-4 | [2] |

Spectral Data:

-

¹H NMR, ¹³C NMR, MS, IR: Spectral data for this compound are available from various chemical suppliers and databases.[6][7]

Synthetic Strategies

The synthesis of this compound can be achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of production, and safety considerations. This guide will focus on two primary and well-documented methods:

-

Direct Amination of Pentafluorobenzoic Acid: A direct approach involving the nucleophilic aromatic substitution of the para-fluorine atom of pentafluorobenzoic acid with ammonia.

-

Reduction of a 4-Azido Intermediate: A two-step process involving the synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid from a suitable precursor, followed by the reduction of the azide group to an amine.

A third, less common, but mechanistically interesting route involving the Hofmann rearrangement of a tetrafluorophthalamic acid derivative will also be discussed.

Method 1: Direct Amination of Pentafluorobenzoic Acid

This method represents the most straightforward approach to the target molecule, relying on the high susceptibility of the para-fluorine atom in pentafluorobenzoic acid to nucleophilic attack.

Reaction Scheme:

Caption: Direct amination of pentafluorobenzoic acid.

Causality of Experimental Choices:

The choice of anhydrous ammonia is critical as it serves as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like nitromethane, which helps to solubilize the reactants and facilitate the substitution reaction.[8] The elevated temperature and pressure (conducted in a sealed vessel or "bomb") are necessary to overcome the activation energy for the nucleophilic aromatic substitution (SNAAr) reaction.[8]

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAAr)

The reaction proceeds via a classic SNAAr mechanism. The highly electron-withdrawing fluorine atoms and the carboxylic acid group make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the ammonia molecule attacks the carbon atom bearing the para-fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9][10]

-

Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group.

-

Proton Transfer: A final proton transfer from the newly introduced ammonium group to a base (another molecule of ammonia) yields the final product.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol:

A representative protocol based on available literature:[8]

-

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is placed in a high-pressure reaction vessel ("bomb").

-

The solution is saturated with anhydrous ammonia at room temperature.

-

The vessel is sealed and heated to 100°C for 20 hours.

-

After cooling to room temperature, the resulting solution is evaporated to dryness under reduced pressure.

-

The residue is purified by crystallization from a chloroform-hexane solvent system to yield this compound as a white solid.

Method 2: Reduction of a 4-Azido Intermediate

This two-step approach offers an alternative to the high-pressure direct amination. It involves the introduction of a nitrogen-containing functional group that is then reduced to the desired amine.

Reaction Scheme:

Caption: Synthetic route via a 4-azido intermediate.

Causality of Experimental Choices:

-

Step 1 (Azide Formation): The synthesis begins with an ester of pentafluorobenzoic acid, typically the methyl ester, to protect the carboxylic acid functionality during the azidation step. Sodium azide is a potent nucleophile for the SNAAr reaction. A mixed solvent system of acetone and water is often used to dissolve both the organic substrate and the inorganic azide salt.[11]

-

Step 2 (Hydrolysis): The ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide in a methanol/water mixture.[11]

-

Step 3 (Reduction): The azide group is then reduced to an amine. Two common methods are the Staudinger reaction and catalytic hydrogenation.[12]

-

Staudinger Reaction: This involves treatment with a phosphine, such as triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane.[8][13] It is a mild reduction method that is tolerant of many other functional groups.[13]

-

Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., palladium on carbon). It is a clean and efficient reduction method.

-

Mechanistic Insights:

-

Staudinger Reduction: The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses dinitrogen gas to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the amine and a phosphine oxide byproduct.[8]

Caption: Mechanism of the Staudinger Reduction.

Detailed Experimental Protocols:

A composite protocol based on available literature:[11]

Step 1: Synthesis of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate

-

Dissolve methyl pentafluorobenzoate (10.0 g, 44.2 mmol) and sodium azide (3.00 g, 46.1 mmol) in a 3:1 (v/v) mixture of acetone and water (30 mL).

-

Reflux the mixture for 8 hours at 85°C. Caution: Sodium azide is highly toxic and can be explosive when heated as a solid. This procedure must be performed in a well-ventilated fume hood with a blast shield.

-

Cool the mixture to room temperature, dilute with water (250 mL), and extract with diethyl ether (3 x 300 mL).

-

Combine the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure to afford the product as a white solid (yield: ~80%).

Step 2: Synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid

-

Treat methyl 4-azido-2,3,5,6-tetrafluorobenzoate (4.00 g, 16.1 mmol) with 20% aqueous sodium hydroxide (5.3 mL) in methanol (66.7 mL) and water (7.0 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Acidify the solution with 2N HCl in an ice bath to a pH < 1 and extract with chloroform (3 x 100 mL).

-

Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the product as a white solid (yield: ~91%).

Step 3: Reduction to this compound (via Staudinger Reduction)

-

Dissolve 4-azido-2,3,5,6-tetrafluorobenzoic acid in a suitable solvent such as THF.

-

Add triphenylphosphine (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture until the evolution of nitrogen gas ceases.

-

Add water to the reaction mixture and continue stirring to hydrolyze the iminophosphorane.

-

Isolate the product by extraction and purify by crystallization.

Method 3: Hofmann Rearrangement of 2-Carboxy-3,4,5,6-tetrafluorobenzamide

This route involves the degradation of a primary amide to a primary amine with one fewer carbon atom.

Reaction Scheme:

Caption: Synthesis via Hofmann Rearrangement.

Mechanistic Insight: Hofmann Rearrangement

The Hofmann rearrangement proceeds through a multi-step mechanism:[14][15]

-

N-Bromination: The primary amide is deprotonated by the base (NaOH), and the resulting anion reacts with bromine to form an N-bromoamide.

-

Second Deprotonation: A second proton is removed from the nitrogen to form a bromoamide anion.

-

Rearrangement: The bromoamide anion rearranges, with the aryl group migrating from the carbonyl carbon to the nitrogen, and the simultaneous loss of the bromide ion. This concerted step forms an isocyanate intermediate.

-

Hydrolysis: The isocyanate is then hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.

Detailed Experimental Protocol:

A representative protocol based on available literature:[16]

-

Prepare a solution of sodium hypobromite in situ by adding bromine (70 mmol) to a stirred solution of potassium hydroxide (39.2 g) in distilled water (356 mL).

-

After 30 minutes, add 2-carboxy-3,4,5,6-tetrafluorobenzamide (70 mmol).

-

Allow the reaction to proceed for 30 minutes at 293 K (20°C).

-

Heat the mixture to 363-368 K (90-95°C) and maintain this temperature for 4 hours.

-

Cool the mixture to room temperature and let it stand for 48 hours.

-

Add 100 mL of water and adjust the pH to 1 with a suitable acid at ice-water temperature.

-

Stir and filter the precipitate to obtain the product as a yellow solid (yield: ~94%).

Safety and Handling

The synthesis of this compound involves the use of several hazardous chemicals. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

| Chemical | Key Hazards | Recommended Precautions |

| Pentafluorobenzoic Acid | Causes skin and serious eye irritation. May cause respiratory irritation.[5][17][18][19][20] | Avoid breathing dust. Wash skin thoroughly after handling. Use in a well-ventilated area.[18] |

| Anhydrous Ammonia | Flammable gas. Contains gas under pressure; may explode if heated. Causes severe skin burns and eye damage. Toxic if inhaled. Very toxic to aquatic life.[1][2][13][21][22] | Keep away from heat and ignition sources. Wear protective gloves, clothing, and eye/face protection. Use only outdoors or in a well-ventilated area.[1][2] |

| Sodium Azide | Fatal if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas. May form highly explosive metal azides with lead and copper plumbing.[10][11][23][24][25] | Work under a hood. Do not get in eyes, on skin, or on clothing. Store locked up.[10][11] |

| Triphenylphosphine | Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage. Causes damage to organs through prolonged or repeated exposure.[3][8][14][26] | Do not breathe dust. Wear protective gloves and eye protection.[8] |

| Tetrafluorophthalic Anhydride | Causes skin irritation and serious eye damage. May cause an allergic skin reaction and respiratory irritation.[27][28][29] | Avoid breathing dust. Use only in a well-ventilated area. Wear personal protective equipment.[28] |

| Bromine | Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.[9][15][18][30] | Do not breathe fumes/gas/mist/vapors. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[9][18] |

| Sodium Hydroxide | Causes severe skin burns and eye damage.[4][12][16][31][32] | Do not breathe dust. Wear protective gloves, clothing, and eye/face protection.[4][12] |

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The direct amination of pentafluorobenzoic acid offers a concise pathway, while the reduction of a 4-azido intermediate provides a milder alternative. The Hofmann rearrangement presents another mechanistically distinct option. The choice of synthetic strategy will be guided by factors such as scale, equipment availability, and safety protocols. The unique reactivity and structural features of this compound will continue to make it a valuable tool for innovation in pharmaceutical and materials science.

References

-

Synthesis of this compound - PrepChem.com. (URL: [Link])

-

Staudinger Reaction - Organic Chemistry Tutor. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC - NIH. (URL: [Link])

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

Sodium azide MSDS - West Liberty University. (URL: [Link])

-

Sodium-Hydroxide-Solid-Safety-Data-Sheet-SDS.pdf - Lab Alley. (URL: [Link])

-

Anhydrous Ammonia SDS - Hill Brothers Chemical Company. (URL: [Link])

-

TRIPHENYLPHOSPHINE - Sdfine. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

-

Safety Data Sheet: ammonia, anhydrous - Chemos GmbH&Co.KG. (URL: [Link])

-

Safety Data Sheet: 5% Sodium Azide - AWS. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

This compound | C7H3F4NO2 | CID 70345 - PubChem. (URL: [Link])

-

Tetrafluorophthalic anhydride | C8F4O3 | CID 69545 - PubChem - NIH. (URL: [Link])

-

Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem. (URL: [Link])

-

4 - Supporting Information. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. nutrien-prod-asset.s3.us-east-2.amazonaws.com [nutrien-prod-asset.s3.us-east-2.amazonaws.com]

- 2. airgas.com [airgas.com]

- 3. fishersci.com [fishersci.com]

- 4. chemsupply.com.au [chemsupply.com.au]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C7H3F4NO2 | CID 70345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(944-43-4) 1H NMR [m.chemicalbook.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. seastarchemicals.com [seastarchemicals.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. chemos.de [chemos.de]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. Anhydrous Ammonia Safety Data Sheet - Tanner Industries [tannerind.com]

- 14. cpachem.com [cpachem.com]

- 15. tatachemicals.com [tatachemicals.com]

- 16. chemos.de [chemos.de]

- 17. tcichemicals.com [tcichemicals.com]

- 18. carlroth.com [carlroth.com]

- 19. 2,3,4,5,6-Pentafluorobenzoic acid 99 602-94-8 [sigmaaldrich.com]

- 20. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. hillbrothers.com [hillbrothers.com]

- 22. chemos.de [chemos.de]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. westliberty.edu [westliberty.edu]

- 25. teknova-sds.s3.us-west-1.amazonaws.com [teknova-sds.s3.us-west-1.amazonaws.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. Tetrafluorophthalic anhydride - Safety Data Sheet [chemicalbook.com]

- 28. synquestlabs.com [synquestlabs.com]

- 29. Tetrafluorophthalic anhydride | C8F4O3 | CID 69545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. cdhfinechemical.com [cdhfinechemical.com]

- 31. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 32. media.laballey.com [media.laballey.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its pharmacokinetic and pharmacodynamic profile. 4-Amino-2,3,5,6-tetrafluorobenzoic acid is a prime exemplar of a fluorinated building block, offering a unique combination of functionalities: a nucleophilic amino group, an acidic carboxylic acid, and a perfluorinated aromatic ring. This guide provides a comprehensive overview of its critical physicochemical properties, underpinning its utility in the synthesis of novel therapeutic agents. As a valuable intermediate, its derivatives have been explored for applications including the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

Molecular Structure and Identification

This compound is characterized by a benzene ring substituted with an amino group and a carboxylic acid group at the para position, with the remaining four aromatic protons replaced by fluorine atoms.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 944-43-4 |

| Molecular Formula | C₇H₃F₄NO₂ |

| Molecular Weight | 209.10 g/mol |

| SMILES | Nc1c(F)c(F)c(C(=O)O)c(F)c1F |

| InChI Key | WTNSXWSOTDBWOR-UHFFFAOYSA-N |

Core Physicochemical Properties

The physicochemical properties of this compound are pivotal to its application in drug discovery and development. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Significance in Drug Development |

| Melting Point | 185-187 °C[1] | A high melting point suggests a stable crystalline lattice, which is important for solid dosage form development and shelf-life stability. |

| Solubility | Insoluble in water; Soluble in methanol (25 mg/ml)[1] | Poor aqueous solubility can present challenges for oral bioavailability. Formulation strategies may be required to enhance dissolution. |

| pKa (Predicted) | Carboxylic Acid: ~3.0-3.5, Amino Group: <2.0 | The strong electron-withdrawing effect of the fluorine atoms is expected to significantly increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the amino group (lower pKa of the conjugate acid) compared to 4-aminobenzoic acid (pKa values of 2.38 and 4.85)[2][3]. This has profound implications for the ionization state at physiological pH, affecting solubility, permeability, and receptor interactions. |

| LogP (Predicted) | ~1.5 - 2.5 | The predicted LogP suggests a moderate lipophilicity. While fluorination generally increases lipophilicity, the presence of the polar amino and carboxylic acid groups mitigates this effect. This balance is crucial for achieving optimal membrane permeability and avoiding excessive partitioning into adipose tissues. |

Spectroscopic Profile: A Fingerprint for Identification and Purity

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

Key Expected Absorptions:

-

N-H stretching (Amino group): ~3300-3500 cm⁻¹ (likely two bands for the primary amine)

-

O-H stretching (Carboxylic acid): A broad band from ~2500-3300 cm⁻¹

-

C=O stretching (Carboxylic acid): ~1700-1725 cm⁻¹

-

C-F stretching (Aromatic fluorides): Strong absorptions in the range of ~1100-1400 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.

-

¹H NMR: Due to the symmetrical substitution pattern, only one signal is expected for the two equivalent amino protons. The chemical shift will be influenced by the electron-withdrawing nature of the fluorinated ring.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached fluorine atoms. The carboxyl carbon will also be readily identifiable.

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. A single signal is expected for the four equivalent fluorine atoms. The chemical shift will be characteristic of a tetrafluorinated aromatic ring with an amino and a carboxyl substituent.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.

-

Expected Absorption Maxima (λmax): Aromatic compounds typically exhibit characteristic absorptions in the UV region. For 4-aminobenzoic acid, absorption maxima are observed at 194 nm, 226 nm, and 278 nm[4]. The tetrafluorinated analog is expected to show a similar profile, potentially with a slight shift in the λmax values due to the electronic effects of the fluorine substituents.

Experimental Methodologies: Ensuring Data Integrity

The following section details standardized protocols for the determination of key physicochemical parameters.

Melting Point Determination: Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.

Causality in Experimental Choices: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement. A rapid initial heating saves time, but a slow, controlled ramp is essential for precision.

pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable compounds.

Self-Validating System: The protocol's integrity is maintained by the initial calibration of the pH meter with standard buffers, ensuring the accuracy of the pH measurements. Performing multiple titrations and averaging the results provides statistical validation of the determined pKa value.

LogP Determination: Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (LogP).

Expertise and Experience: The pre-saturation of the solvents is a critical step that is often overlooked by novices. This ensures that the volume of each phase does not change during the partitioning process due to mutual dissolution, which would lead to inaccurate concentration measurements and an erroneous LogP value.

Conclusion: A Versatile Building Block for Advanced Drug Discovery

This compound presents a compelling profile of physicochemical properties for the discerning medicinal chemist. Its thermal stability, coupled with a unique electronic landscape shaped by perfluorination, offers a versatile platform for the synthesis of novel molecular entities. While its poor aqueous solubility requires careful consideration in formulation, its moderate lipophilicity and distinct ionization characteristics provide a solid foundation for the development of drug candidates with potentially enhanced metabolic stability and target engagement. A thorough understanding of the properties detailed in this guide is paramount for unlocking the full potential of this valuable fluorinated intermediate in the pursuit of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's? Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved from [Link]

-

Merck Index Online. (n.d.). p-Aminobenzoic Acid. Royal Society of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supporting Information (ESI) for Chemical Communications. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

-

Scilit. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link]

-

Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3749–3756. [Link]

-

Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Scribd. (n.d.). Fluorinated Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal.... Retrieved from [Link]

-

S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. Retrieved from [Link]

-

Saunders, C., & Khaled, M. B. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3749–3756. [Link]

-

SpectraBase. (n.d.). 4-Aminobenzoic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Ultraviolet absorption spectra: Some substituted benzoic acids. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

-

BMRB. (n.d.). bmse000916 4-Aminobenzoic Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 25(24), 16421-16431. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ChemRxiv. (2024, January 26). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

Sources

- 1. 4-AMINOBENZOIC ACID ISOBUTYL ESTER(94-14-4) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the pH and pKa of 4-Aminobenzoic acid?_Chemicalbook [chemicalbook.com]

- 4. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

The Strategic Utility of 4-Amino-2,3,5,6-tetrafluorobenzoic Acid in Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the demand for structurally unique and functionally versatile building blocks is insatiable. Fluorinated organic compounds, in particular, have garnered significant attention due to the profound impact of fluorine substitution on the physicochemical and biological properties of molecules. This guide provides a comprehensive technical overview of 4-Amino-2,3,5,6-tetrafluorobenzoic acid (CAS No. 944-43-4), a key intermediate whose strategic placement of fluorine atoms and orthogonal functional groups—an amine and a carboxylic acid—offers a powerful platform for the synthesis of novel pharmaceuticals and advanced materials. As a senior application scientist, my objective is to not only present the fundamental properties and reactions of this compound but to also provide insights into the causality behind its synthetic utility, empowering researchers to leverage its unique reactivity in their own discovery programs.

Physicochemical and Structural Profile

This compound is a white to off-white crystalline solid.[1] The molecule's core is a heavily fluorinated benzene ring, which imparts distinct electronic properties. The four fluorine atoms are strong electron-withdrawing groups, rendering the aromatic ring electron-deficient and susceptible to nucleophilic attack. This is a key feature that will be explored in its reactivity profile. The presence of both an amino group, a nucleophile and a base, and a carboxylic acid group, an acid and an electrophile upon activation, provides orthogonal handles for a diverse range of chemical transformations.[2]

| Property | Value | Source(s) |

| CAS Number | 944-43-4 | [3][4][5] |

| Molecular Formula | C₇H₃F₄NO₂ | [6] |

| Molecular Weight | 209.10 g/mol | [4][5] |

| Melting Point | 185-187 °C | [4] |

| Appearance | Solid | [4] |

| Solubility | Insoluble in water. Soluble in methanol (25 mg/ml). | [7] |

| InChI Key | WTNSXWSOTDBWOR-UHFFFAOYSA-N | [6] |

| SMILES | Nc1c(F)c(F)c(C(=O)O)c(F)c1F | [4] |

The Synthetic Pathway: A Deliberate Approach to a Key Intermediate

The primary route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,3,4,5,6-pentafluorobenzoic acid.[1] This strategic choice of precursor is critical, as the perfluorinated ring is highly activated towards nucleophilic attack.

Synthesis Protocol: Amination of Pentafluorobenzoic Acid

The established laboratory-scale synthesis involves the direct amination of 2,3,4,5,6-pentafluorobenzoic acid using anhydrous ammonia.[1]

Reaction:

Figure 1: Synthesis of this compound.

Step-by-Step Methodology:

-

A mixture of 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid and 400 ml of nitromethane is prepared in a suitable pressure vessel (bomb).[1]

-

The solution is saturated with anhydrous ammonia at room temperature.[1]

-

The sealed vessel is then heated to 100°C for 20 hours.[1]

-

After cooling, the resulting solution is evaporated to dryness.[1]

-

The crude residue is purified by crystallization from a chloroform-hexane solvent system to yield the final product as a white solid.[1]

Causality Behind Experimental Choices:

-

Choice of Starting Material: Pentafluorobenzoic acid is an ideal precursor due to the high degree of activation towards SNAr imparted by the five electron-withdrawing fluorine atoms.

-

Nucleophile: Anhydrous ammonia serves as the nitrogen source for the amino group. The reaction proceeds via a nucleophilic attack on the electron-deficient aromatic ring.

-

Solvent: Nitromethane is a polar apathetic solvent that can facilitate the dissolution of the reactants and withstand the reaction temperature and pressure.

-

Reaction Conditions: The use of a sealed vessel and elevated temperature is necessary to drive the reaction to completion, as the aromatic C-F bond is inherently strong.

-

Regioselectivity: The substitution occurs preferentially at the para-position (C4) due to both steric and electronic factors. The carboxylate group directs the incoming nucleophile to the para position, and this position is sterically less hindered than the ortho positions.

Reactivity and Synthetic Applications: A Versatile Chemical Hub

The true value of this compound lies in its versatile reactivity, stemming from the interplay of its three key structural components: the activated fluorinated ring, the nucleophilic amino group, and the electrophilic carboxylic acid. This trifecta of reactivity allows for a wide array of subsequent transformations, making it a valuable scaffold in multi-step syntheses.

Figure 2: Reactivity overview of this compound.

Reactions at the Aromatic Ring: Nucleophilic Aromatic Substitution

While the amino group is an activating group, the four fluorine atoms maintain the ring's electron-deficient character, allowing for further SNAr reactions under specific conditions. This enables the introduction of other functional groups to tailor the molecule's properties. For instance, reaction with strong nucleophiles can lead to the displacement of one or more fluorine atoms.[2]

Transformations of the Amino Group

The amino group is a versatile functional handle that can undergo a variety of common transformations:

-

Oxidation: Treatment with strong oxidizing agents like nitric acid or potassium permanganate under acidic conditions can oxidize the amino group to a nitro group, yielding 4-nitro-2,3,5,6-tetrafluorobenzoic acid.[2] This transformation is useful for modifying the electronic properties of the ring and for subsequent reduction back to the amine if needed.

-

Acylation and Alkylation: The amino group can readily react with acylating or alkylating agents to form amides or secondary/tertiary amines, respectively. These reactions are fundamental in peptide synthesis and the construction of more complex molecular architectures.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides another avenue for derivatization:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding esters. For example, reaction with methanol produces methyl 4-amino-2,3,5,6-tetrafluorobenzoate.[2] Esterification is often employed to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties in a drug development context.

-

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, typically after activation with a coupling agent (e.g., DCC, EDC). This is a cornerstone reaction in the synthesis of peptides and other amide-containing pharmaceuticals.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, forming 4-amino-2,3,5,6-tetrafluorobenzyl alcohol.[2] This provides access to a different class of derivatives.

-

Decarboxylation: At high temperatures (above 473 K), the carboxylic acid group can be removed, leading to the formation of tetrafluoroaniline derivatives.[2]

Applications in Drug Discovery and Materials Science

The unique combination of a polyfluorinated aromatic ring and versatile functional groups makes this compound a highly sought-after intermediate in several areas of chemical research and development.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis: This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[2] Its structure allows for diverse chemical modifications to create complex molecules with targeted pharmacological activities.[8]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Analgesics: It is utilized in the synthesis of NSAIDs and other pain-relieving medications. The fluorine atoms can significantly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target, often leading to improved efficacy and a better safety profile.[2][4]

-

Antimicrobial Agents: Derivatives of this compound have shown antimicrobial properties.[2] The highly fluorinated scaffold can be modified to enhance activity against various pathogens.[2]

-

Peptide Synthesis: Its structure is amenable for incorporation into peptides, where the fluorinated aromatic ring can introduce unique conformational constraints and enhance proteolytic stability.[4]

Materials Science and Chemical Research

-

Molecularly Imprinted Polymers (MIPs): This compound is used in the creation of MIPs, which are synthetic polymers with tailor-made recognition sites for specific target molecules.[2] The distinct polarity and hydrogen bonding capabilities of the amino and carboxylic acid groups, combined with the rigidity of the fluorinated ring, contribute to the formation of highly selective binding cavities.

-

Synthesis of Fluorinated Compounds: It is a key starting material for a wide range of other fluorinated molecules used in agrochemicals and specialty chemicals.[2] The presence of multiple fluorine atoms imparts unique properties such as increased thermal stability, chemical resistance, and hydrophobicity.[2]

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-F stretches (in the 1000-1400 cm⁻¹ region).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the amino protons and the carboxylic acid proton. The chemical shifts of these protons can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The chemical shifts of the aromatic carbons will be significantly influenced by the attached fluorine atoms (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. Due to the symmetry of the molecule, two signals are expected for the four fluorine atoms, with coupling between them.

-

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (209.10 g/mol ). Fragmentation patterns can provide further structural information, often involving the loss of H₂O, CO, and COOH from the parent ion.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Avoid breathing dust.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

In case of contact with skin, wash with plenty of soap and water.[4]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[4]

Conclusion

This compound stands out as a strategically designed and highly valuable building block for advanced chemical synthesis. Its unique combination of a polyfluorinated aromatic core and orthogonal functional groups provides a versatile platform for creating novel molecules with tailored properties. For researchers in drug discovery and materials science, a deep understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential. The insights provided in this guide are intended to serve as a foundational resource for the effective application of this powerful chemical tool in the pursuit of scientific innovation.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved January 9, 2026, from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Krishnan, V. V. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Fluorine Chemistry, 266, 110084. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 9, 2026, from [Link]

-

MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(16), 5004. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 9, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C7H3F4NO2 | CID 70345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 944-43-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chem-casts.com [chem-casts.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. rsc.org [rsc.org]

Introduction: The Analytical Challenge of a Polyfunctional Molecule

An In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2,3,5,6-tetrafluorobenzoic acid

This compound (ATFBA) is a unique chemical entity, presenting a fascinating challenge for structural elucidation. Its architecture, a benzoic acid core heavily substituted with four electron-withdrawing fluorine atoms and an electron-donating amino group, creates a complex interplay of electronic effects that manifest in its spectroscopic and crystallographic properties.[1] This guide provides a comprehensive, multi-technique approach to unequivocally determine its structure, moving from foundational verification of its elemental composition to the precise mapping of its three-dimensional atomic arrangement.

The methodologies described herein are not merely a sequence of steps but a logical workflow. Each analytical choice is deliberate, building upon the information revealed by the previous technique. We will explore why specific experimental parameters are chosen and how the unique features of ATFBA—such as the dense fluorine substitution and the presence of acidic and basic functional groups—influence the data interpretation. This document is intended for researchers and drug development professionals who require a robust and validated framework for characterizing complex small molecules.

Workflow for Structural Elucidation

The process of elucidating the structure of a compound like ATFBA is a systematic investigation. It begins with confirming the molecular formula and proceeds through increasingly detailed analyses of functional groups, atomic connectivity, and finally, spatial arrangement.

Caption: A logical workflow for the comprehensive structure elucidation of ATFBA.

Part 1: Foundational Analysis - Mass and Composition

Before delving into complex spectroscopic analysis, the fundamental identity of the molecule—its molecular weight and elemental formula (C₇H₃F₄NO₂)[2]—must be confirmed.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the cornerstone for verifying the molecular formula. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to four or five decimal places), which allows for the unambiguous determination of the elemental composition. For ATFBA, with a monoisotopic mass of 209.00999 g/mol , this precision is critical to distinguish it from other potential isomers or compounds with similar nominal masses.[1][2] Electrospray ionization (ESI) is an ideal technique due to its soft ionization nature, which minimizes fragmentation and maximizes the intensity of the molecular ion peak ([M-H]⁻ or [M+H]⁺).

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of ATFBA in 1 mL of a suitable solvent like methanol.[3] Dilute this stock solution 1:100 in methanol/water (50:50) with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Parameters (Negative Ion Mode Recommended):

-

Ionization Mode: ESI (-)

-

Capillary Voltage: -3.5 kV

-

Drying Gas (N₂): Flow rate of 8 L/min at 300°C.

-

Nebulizer Pressure: 35 psig.

-

Mass Range: m/z 50-500.

-

Data Acquisition: Acquire data for 1 minute, ensuring a stable signal.

-

-

Data Analysis: Look for the deprotonated molecular ion [M-H]⁻. Compare the measured accurate mass to the theoretical mass of C₇H₂F₄NO₂⁻. The mass error should be less than 5 ppm. The NIST WebBook lists major peaks for the electron ionization spectrum at m/z 209, 192, and 164, which can be useful for fragmentation pattern analysis if a harder ionization technique is used.[2]

Elemental Analysis

Expertise & Causality: While HRMS provides the molecular formula, elemental analysis offers an orthogonal confirmation by directly measuring the mass percentages of carbon, hydrogen, and nitrogen. For fluorinated compounds, specialized combustion methods are required to ensure all fluorine is converted to a detectable form (e.g., HF) for subsequent analysis.[4] This technique validates the purity and stoichiometry of the bulk sample.[1]

Experimental Protocol: Combustion Analysis

-

Sample Preparation: Accurately weigh 2-3 mg of the dried ATFBA sample into a tin capsule.

-

Instrumentation: Use an automated elemental analyzer equipped for CHN analysis. For fluorine, a separate combustion method followed by ion chromatography or a fluoride ion-selective electrode is necessary.[5][6]

-

Parameters: The instrument combusts the sample at high temperatures (≥900°C) in a stream of oxygen.[4] The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.

-

Data Analysis: Compare the experimental weight percentages of C, H, and N to the theoretical values for C₇H₃F₄NO₂.

| Element | Theoretical Weight % |

| Carbon (C) | 40.21% |

| Hydrogen (H) | 1.45% |

| Fluorine (F) | 36.35% |

| Nitrogen (N) | 6.70% |

| Oxygen (O) | 15.30% |

| Caption: Theoretical elemental composition of this compound. |

Part 2: Spectroscopic Characterization

With the molecular formula confirmed, spectroscopic methods are employed to piece together the molecular puzzle: identifying functional groups and mapping the atomic connectivity.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in ATFBA. The vibrations (stretching and bending) of specific bonds absorb IR radiation at characteristic frequencies. For ATFBA, we expect to see distinct signals for the N-H bonds of the amine, the O-H and C=O bonds of the carboxylic acid, and the C-F bonds of the fluorinated ring.[1] The presence of these key bands provides strong evidence for the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid ATFBA powder directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans for a good signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Notes |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | The broadness is due to strong hydrogen bonding in the solid state.[7] |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500-3300 (two sharp bands) | The presence of two bands is characteristic of a primary amine (-NH₂).[8] |

| C=O (Carboxylic Acid) | Stretching | ~1700-1680 | Conjugation with the aromatic ring may slightly lower this frequency. |

| C=C (Aromatic) | Stretching | ~1600-1450 | Multiple bands are expected for the substituted benzene ring. |

| C-F (Aryl Fluoride) | Stretching | ~1300-1100 (strong) | The high number of C-F bonds will result in strong, complex absorptions in this region. |

| Caption: Key IR absorption frequencies for identifying functional groups in ATFBA. |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For ATFBA, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The symmetry of the molecule (a plane of symmetry through the C1-C4 axis) simplifies the spectra. We expect to see only two signals in the ¹⁹F NMR and three signals in the ¹³C NMR for the aromatic region, providing a critical check on the substitution pattern.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10-20 mg of ATFBA in ~0.6 mL of a deuterated solvent such as DMSO-d₆.

-

Causality: DMSO-d₆ is chosen because it effectively solubilizes the polar, acidic compound and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons (from -COOH and -NH₂) which would be lost in D₂O.

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

Experiments to Run:

-

Standard 1D ¹H NMR.

-

Standard 1D ¹³C NMR (proton-decoupled).

-

Standard 1D ¹⁹F NMR (proton-decoupled).

-

2D correlation experiments (e.g., HSQC, HMBC) can be run to confirm C-H and long-range C-H/C-F couplings if the structure were unknown.

-

Data Interpretation:

-

¹H NMR Spectrum:

-

~13 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic carboxylic acid proton (-COOH ).[9] Its broadness is due to chemical exchange.

-

~5-7 ppm (broad singlet, 2H): This signal corresponds to the two equivalent protons of the primary amine (-NH ₂).[10] The chemical shift can be variable and is concentration/temperature dependent.

-

No other signals are expected, confirming the absence of any protons on the aromatic ring.

-

-

¹⁹F NMR Spectrum:

-

Rationale: Due to molecular symmetry, the four fluorine atoms are chemically divided into two equivalent pairs (F2/F6 and F3/F5). We therefore expect two signals. The chemical shifts are referenced against CFCl₃.[11] Aromatic fluorines typically appear in the -100 to -170 ppm range.[12]

-

Expected Signals: Two multiplets (or complex doublets) will be observed. The complexity arises from couplings to the other fluorine atoms (³JFF, ⁴JFF) and potentially long-range couplings to carbon (ⁿJCF).

-

-

¹³C NMR Spectrum:

-

Rationale: The symmetry of the molecule means we expect only 4 distinct carbon signals: C1 (ipso-carboxyl), C2/C6, C3/C5, and C4 (ipso-amino), plus the carboxyl carbon (C=O). The carbon signals will exhibit splitting due to coupling with fluorine atoms (¹JCF, ²JCF, etc.), which is a key diagnostic feature.[13]

-

Expected Chemical Shifts & Couplings (in DMSO-d₆):

-

~165-170 ppm (singlet or small multiplet): Carboxylic acid carbon (-C OOH).

-

~140 ppm (triplet, ²JCF): C4, the carbon attached to the amino group. It appears as a triplet due to coupling to the two adjacent fluorines (F3/F5).

-

~135-145 ppm (complex multiplet): C2/C6 and C3/C5. These signals will be large doublets due to the direct one-bond coupling to fluorine (¹JCF ~240-260 Hz) and will have further smaller couplings.

-

~100-110 ppm (triplet, ²JCF): C1, the carbon bearing the carboxyl group. Its chemical shift is influenced by the attached functional group.

-

-

| NMR Data Summary for ATFBA (Predicted) | |

| Nucleus | Expected Chemical Shift (δ, ppm) |

| ¹H | ~13 (1H); ~5-7 (2H) |

| ¹³C | ~167 (-COOH); ~140 (C-N); ~135-145 (C-F); ~105 (C-COOH) |

| ¹⁹F | ~ -130 to -160 (two signals) |

| Caption: Predicted NMR spectroscopic data for this compound. |

Part 3: Definitive Structure - Single-Crystal X-ray Crystallography

Expertise & Causality: While NMR provides the solution-state connectivity, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[14] It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This technique is the gold standard for absolute structure determination. For ATFBA, crystallographic data confirms the planar aromatic ring and reveals how the molecules pack in a crystal lattice, stabilized by hydrogen bonds from the amine and carboxylic acid groups.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution. For ATFBA, dissolving the compound in a solvent like chloroform-hexane and allowing the solvent to evaporate slowly can yield suitable crystals.[15]

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and improve data quality.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The final R-factor should be low (typically < 0.05) for a well-refined structure.

-

Key Crystallographic Data: Publicly available data from the Crystallography Open Database (COD) via PubChem provides the following key parameters for ATFBA.[2]

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P 1 21/n 1 | Defines the symmetry elements within the crystal. |

| a (Å) | 4.1957 | Unit cell dimension. |

| b (Å) | 14.9867 | Unit cell dimension. |

| c (Å) | 11.5145 | Unit cell dimension. |

| β (°) | 97.566 | Unit cell angle. |

| Z | 4 | Number of molecules per unit cell. |

| Caption: Published crystallographic data for this compound.[2] |

Conclusion

The structural elucidation of this compound is a clear demonstration of a synergistic analytical strategy. The process begins with foundational techniques like mass spectrometry and elemental analysis to confirm the molecular formula. It then progresses to spectroscopic methods, where IR spectroscopy identifies the essential functional groups and a suite of multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) maps the atomic connectivity with high confidence. The final, definitive proof is provided by single-crystal X-ray crystallography, which reveals the precise three-dimensional arrangement of atoms in the solid state. By following this rigorous, multi-faceted workflow, the structure of this complex, polyfunctional molecule can be determined with the highest degree of scientific certainty.

References

-

PrepChem.com. (2016). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70345, this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supporting Information (ESI). Retrieved from [Link]

- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

-

MDPI. (2020). 2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved from [Link]

-

Beilstein-Institut. (2021). 19F NMR as a tool in chemical biology. In Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Elsevier. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. In Journal of Fluorine Chemistry.

- American Chemical Society. (2002). Determination of fluorine in organic compounds: Microcombustion method. In Industrial & Engineering Chemistry Analytical Edition.

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. In Molecules. Retrieved from [Link]

-

International Union of Crystallography. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). 2-Amino-3,4,5,6-tetrafluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2016). 13C NMR Spectral Analysis: 4-amino tetrafluoropyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2000). X Ray crystallography. In Postgraduate Medical Journal. Retrieved from [Link]

-

ResearchGate. (2014). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

-

DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Pressure. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H3F4NO2 | CID 70345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. colorado.edu [colorado.edu]

- 12. 19F [nmr.chem.ucsb.edu]

- 13. mdpi.com [mdpi.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. prepchem.com [prepchem.com]

4-Amino-2,3,5,6-tetrafluorobenzoic acid molecular weight

An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzoic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond basic data to provide insights into its reactivity, strategic applications, and the underlying principles that make it a valuable building block in modern chemical synthesis.

Core Molecular Profile and Physicochemical Properties

This compound (ATFBA) is a highly functionalized aromatic compound. Its structure is characterized by a benzoic acid core peripherally substituted with four fluorine atoms and an amino group.[1] This unique combination of electron-withdrawing fluorine atoms and an electron-donating amino group imparts a distinct chemical reactivity profile, making it a strategic intermediate for complex molecular design.[1] The molecular weight of this compound is 209.10 g/mol .[1][2][3]

The fundamental physicochemical properties are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Weight | 209.10 g/mol | [1][2] |

| Molecular Formula | C₇H₃F₄NO₂ | [1][2][3] |

| CAS Number | 944-43-4 | [1][2] |

| IUPAC Name | This compound | [4][5] |

| Synonym | 4-Carboxy-2,3,5,6-tetrafluoroaniline | [2] |

| Appearance | Solid, powder | |

| Melting Point | 185-187 °C | [6] |

| Solubility | Insoluble in water; Soluble in methanol | [5][6] |

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The utility of ATFBA is rooted in its predictable and versatile reactivity. The heavily fluorinated ring is highly electron-deficient, which is the primary driver for its characteristic chemical behavior.

Synthetic Pathway

A common and effective laboratory-scale synthesis involves the nucleophilic aromatic substitution of the para-fluorine atom of pentafluorobenzoic acid with ammonia. The choice of a polar aprotic solvent and elevated temperature and pressure are critical to facilitate this substitution reaction.

Experimental Protocol: Synthesis of this compound [7]

-

Reaction Setup: In a high-pressure reaction vessel (bomb), combine 10.0 g of 2,3,4,5,6-pentafluorobenzoic acid with 400 mL of nitromethane.

-

Ammonia Saturation: Saturate the solution with anhydrous ammonia gas at room temperature, ensuring the vessel is properly vented during the initial, exothermic phase of saturation.

-

Reaction Conditions: Seal the vessel and heat the mixture to 100 °C for 20 hours. The elevated temperature provides the necessary activation energy to overcome the aromaticity of the ring and allow for nucleophilic attack.

-

Workup and Isolation: After cooling the vessel to room temperature, carefully vent any residual pressure. Evaporate the nitromethane solvent under reduced pressure.

-

Purification: Crystallize the resulting solid residue from a chloroform-hexane solvent system to yield pure this compound as a white solid.

Core Reactivity Profile

The reactivity of ATFBA is dominated by two key features: the nucleophilic substitution at the fluorine-substituted carbons and the classic reactions of its amino and carboxylic acid functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the four fluorine atoms and the carboxyl group makes the aromatic ring highly susceptible to attack by nucleophiles. The remaining fluorine atoms can be displaced by strong nucleophiles like hydroxides or other amines, providing a pathway to diverse derivatives.[1] For example, reaction with KOH can yield tetrahydroxybenzoic acid derivatives.[1]

-

Functional Group Transformations: The amino (-NH₂) and carboxylic acid (-COOH) groups can be modified through standard organic transformations. The amino group can be oxidized to a nitro group, while the carboxylic acid can be reduced to an alcohol using powerful reducing agents like LiAlH₄ or esterified with an alcohol in the presence of an acid catalyst.[1] These transformations allow for fine-tuning of the molecule's electronic and steric properties.

The diagram below illustrates the key reactive sites and potential transformations of the molecule.

Caption: Role of ATFBA as a starting block in a drug discovery workflow.

Applications in Material Science and Analytical Chemistry

Beyond pharmaceuticals, ATFBA's unique properties are leveraged in other advanced fields:

-

Molecularly Imprinted Polymers (MIPs): It is used as a functional monomer in the creation of MIPs. These are synthetic polymers with tailor-made recognition sites for specific target molecules, useful in sensor technology and analytical chemistry for selective detection. [1]* Functional Materials: The high fluorine content can impart hydrophobicity and thermal stability to polymers and coatings. [1]

Spectroscopic and Safety Data

Analytical Characterization

Verifying the identity and purity of ATFBA is critical. A variety of spectroscopic data are available in public and commercial databases for reference.

| Spectroscopic Data Type | Availability | Source(s) |

| ¹H NMR | Available | [8] |

| ¹³C NMR | Available | [8] |

| Mass Spectrometry (MS) | Available | [8][9] |

| Infrared (IR) | Available | [8] |

Safety and Handling

As a laboratory chemical, proper handling of ATFBA is essential. It is classified as an irritant.

GHS Hazard Information [9]

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the powder, use a dust mask or work in a ventilated fume hood to avoid inhalation. 2. Handling: Avoid contact with skin, eyes, and clothing. [10]Prevent dust formation during transfer.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [10]The compound may be light-sensitive and should be stored accordingly. 4. Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal. [10]5. Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile chemical intermediate. Its molecular weight of 209.10 g/mol and its unique polyfluorinated structure provide a robust platform for innovation across multiple scientific disciplines. For medicinal chemists, it is a key building block for enhancing the pharmacokinetic properties of drug candidates. For material scientists and analytical chemists, it offers a means to create highly functionalized polymers and sensors. A thorough understanding of its synthesis, reactivity, and safety is paramount for leveraging its full potential in advanced research and development.

References

-

This compound Properties vs Temperature | Cp, Density, Viscosity. [Link]

-

Synthesis of this compound - PrepChem.com. [Link]

-

4-Amino-2, 3, 5, 6-tetrafluorobenzoic Acid, min 97%, 1 gram. [Link]

-

Thermophysical Properties of this compound | Chemcasts. [Link]

-

2,2,3,3-Tetrafluoropropyl 4-azido-2,3,5,6-Tetrafluorobenzoate - MDPI. [Link]

-

This compound | C7H3F4NO2 | CID 70345 - PubChem. [Link]

-

Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chem-casts.com [chem-casts.com]

- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 944-43-4 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound(944-43-4) 1H NMR spectrum [chemicalbook.com]

- 9. This compound | C7H3F4NO2 | CID 70345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Amino-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-2,3,5,6-tetrafluorobenzoic acid (CAS No: 944-43-4). As a key building block in the synthesis of pharmaceuticals and advanced materials, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization and quality control.[1] This document synthesizes available experimental data with established spectroscopic principles to offer a robust technical overview for researchers in the field.

Compound Overview and Physicochemical Properties

This compound is a highly functionalized aromatic compound. The presence of a carboxylic acid, an amino group, and four fluorine atoms on the benzene ring imparts unique chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₄NO₂ | [2] |

| Molecular Weight | 209.10 g/mol | [2] |

| CAS Number | 944-43-4 | [2] |

| Appearance | White to cream solid powder | [3] |

| Melting Point | 185-187 °C | [2] |

| Solubility | Insoluble in water; soluble in methanol.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy